Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine

Lipophilicity Drug design Permeability

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2), systematically named N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine, is a secondary amine comprising a methylenedioxybenzyl (piperonyl) group linked to a cyclohexylamine moiety. Commonly supplied as the hydrochloride salt (C14H20ClNO2, MW 269.77 g/mol; free base C14H19NO2, MW 233.31 g/mol), the compound is classified as an arylcyclohexylamine derivative.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 5427-37-2
Cat. No. B1297280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine
CAS5427-37-2
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H
InChIKeyBILHUAGLEOWGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2): Physicochemical Identity and Procurement Baseline


Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2), systematically named N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine, is a secondary amine comprising a methylenedioxybenzyl (piperonyl) group linked to a cyclohexylamine moiety . Commonly supplied as the hydrochloride salt (C14H20ClNO2, MW 269.77 g/mol; free base C14H19NO2, MW 233.31 g/mol), the compound is classified as an arylcyclohexylamine derivative [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a building block for triazine-based cysteine protease inhibitors, and is offered by specialized chemical suppliers at purities of ≥95% for research use .

Why Generic Substitution of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine Is Scientifically Unreliable


N-substituted piperonylamines are not functionally interchangeable; even subtle variations in the N-alkyl substituent produce substantial shifts in lipophilicity, steric profile, and molecular recognition that directly affect target binding, permeability, and metabolic stability [1]. For benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2), the cyclohexyl group confers a calculated LogP of 3.44–3.87 and a LogD (pH 7.4) of 0.50, values that differ markedly from the N-methyl (LogP ~1.5), N-cyclopentyl (LogP ~2.6–2.8), N-benzyl (LogP ~3.1), and unsubstituted piperonylamine (LogP ~1.6) analogs [2][3]. Quantitative structure–activity relationship (QSAR) studies on cysteine protease inhibitors built from this scaffold confirm that the cyclohexyl substituent creates a unique electrophilicity–affinity profile that cannot be replicated by smaller (methyl, cyclopentyl) or aromatic (benzyl) N-substituents [4]. Empirical substitution without head-to-head equivalence data therefore risks altered potency, selectivity, and ADME behavior, making targeted procurement of the specific CAS 5427-37-2 essential for reproducible results.

Quantitative Differentiation Evidence for Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2) Versus Closest Analogs


Lipophilicity Differentiation: LogP and LogD Comparison of N-Substituted Piperonylamines

The N-cyclohexyl substituent of benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2) drives a substantial increase in lipophilicity compared to smaller N-alkyl and unsubstituted analogs. The target compound exhibits a predicted LogP of 3.44 (ACD/Labs) to 3.87 (KOWWIN) and a LogD (pH 7.4) of 0.50, indicating moderate lipophilicity at physiological pH with a significant ionized fraction . In contrast, piperonylamine (CAS 2620-50-0, the unsubstituted primary amine) has a LogP of ~1.6, the N-methyl analog (CAS 15205-27-3) has a LogP of ~1.5, the N-cyclopentyl analog (CAS 114413-77-3) has a LogP of ~2.8, and the N-benzyl analog (CAS 4720-73-4) has a LogP of ~3.1 [1]. The cyclohexyl derivative is thus 10- to 100-fold more lipophilic than the N-methyl and unsubstituted variants in the neutral form, yet its protonated state at pH 7.4 (LogD 0.50) moderates membrane partitioning relative to the N-benzyl analog, which lacks a similarly ionizable amine [2]. This balanced lipophilicity profile is critical for achieving adequate cell permeability while avoiding excessive plasma protein binding or phospholipidosis risk [3].

Lipophilicity Drug design Permeability

Steric and Conformational Differentiation: Cyclohexyl vs. Smaller N-Alkyl Substituents

The cyclohexyl group of CAS 5427-37-2 introduces significantly greater steric bulk and conformational constraint than the N-cyclopentyl or N-methyl analogs. The target compound has a molecular weight of 233.31 g/mol (free base), 17 heavy atoms, and 3 rotatable bonds, with the cyclohexyl ring occupying a chair conformation that presents a defined spatial footprint of approximately 6.0 Å in diameter . The N-cyclopentyl analog (CAS 114413-77-3, MW 219.28) has a smaller ring envelope (~5.3 Å) and a lower sp3 carbon fraction (0.538 vs. 0.571 for the cyclohexyl derivative), while the N-methyl analog (CAS 15205-27-3, MW 166.20) occupies less than half the steric volume [1][2]. In the context of cysteine protease inhibitor design, this steric differentiation is exploited: the cyclohexyl derivative is used as a key intermediate for triazine-based rhodesain inhibitors (e.g., leading to compound 4-[(1,3-benzodioxol-5-ylmethyl)(cyclohexyl)amino]-6-(cyclopropylamino)-1,3,5-triazine-2-carbonitrile, CAS 1443830-58-7) where the cyclohexyl substituent occupies the S2 pocket of the protease and contributes to inhibitor affinity [3]. Smaller N-alkyl analogs cannot achieve the same pocket complementarity, and the N-benzyl analog introduces a rigid planar group with different π-stacking interactions that alter selectivity.

Steric bulk Molecular recognition Conformational analysis

Thermal Stability and Formulation Handling: Boiling Point Comparison

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2) has a predicted boiling point of 351.8 ± 11.0 °C at 760 mmHg, substantially higher than its N-methyl (CAS 15205-27-3, bp ~126.5 °C at 10 Torr) and unsubstituted piperonylamine (CAS 2620-50-0, bp ~138–139 °C at 13 Torr) analogs [1]. This elevated boiling point reflects the increased molecular weight and stronger van der Waals interactions conferred by the cyclohexyl ring, which also results in a lower vapor pressure (predicted 3.12 × 10⁻⁵ mmHg at 25 °C) . In practical terms, the compound can withstand higher processing temperatures during synthetic transformations and formulation steps without evaporative loss or thermal degradation, making it more suitable for reactions requiring prolonged heating or for formulations where low volatility is desirable, such as solid dispersion or hot-melt extrusion [2]. The N-cyclopentyl analog (bp ~331.7 °C) approaches but does not match this thermal stability envelope.

Thermal stability Formulation Process chemistry

Validated Synthetic Utility: Building Block for Triazine-Based Cysteine Protease Inhibitors

CAS 5427-37-2 is specifically employed as a key synthetic intermediate in the preparation of triazine nitrile inhibitors of rhodesain and human cathepsin L, as documented in the primary medicinal chemistry literature [1]. The compound reacts with cyanuric chloride derivatives to install the N-cyclohexyl-N-piperonylamino moiety, yielding advanced intermediates such as 4-[(1,3-benzodioxol-5-ylmethyl)(cyclohexyl)amino]-6-(cyclopropylamino)-1,3,5-triazine-2-carbonitrile (CAS 1443830-58-7) [2]. In the published structure-activity relationship (SAR) series, the cyclohexyl-substituted triazine nitriles demonstrated distinct electrophilicity and affinity profiles against rhodesain compared to analogs bearing different N-substituents; the cyclohexyl group contributed to a Ki in the low micromolar range, whereas less bulky N-alkyl analogs showed reduced affinity, and N-benzyl analogs introduced altered selectivity due to aromatic interactions [3]. Density functional theory (DFT) calculations on this series confirmed that the cyclohexyl substituent modulates the electrophilicity of the nitrile warhead through inductive and steric effects, providing a predictable structure–reactivity relationship that guides inhibitor optimization [4]. No other commercially available N-substituted piperonylamine has been validated in this specific triazine–rhodesain inhibitor context, making CAS 5427-37-2 the only directly literature-precedented choice for this scaffold.

Cysteine protease inhibitors Rhodesain Cathepsin L Triazine synthesis

Hydrogen-Bond Donor Count and PSA: Implications for CNS Drug-Likeness

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2, free base) possesses 1 hydrogen-bond donor (the secondary amine NH) and a topological polar surface area (TPSA) of 30.49–35 Ų, placing it within the favorable range for CNS penetration (typically HBD ≤ 3, TPSA < 70 Ų) . By comparison, piperonylamine (CAS 2620-50-0) has 2 HBD (primary amine NH2) and a PSA of 44.48 Ų, while the N-methyl analog (CAS 15205-27-3) also has 2 HBD (protonated secondary ammonium) and N-benzyl (CAS 4720-73-4) has 1 HBD but a PSA of 30.49 Ų [1]. The lower HBD count of the cyclohexyl derivative relative to the unsubstituted primary amine reduces the desolvation penalty for membrane permeation, and its TPSA value is balanced between the excessively polar primary amine and the N-benzyl analog, which, while similar in PSA, lacks the partially ionizable amine that can facilitate lysosomal trapping or pH-dependent distribution . The compound satisfies all four Rule-of-5 criteria (MW 233, LogP 3.44, HBD 1, HBA 3) with zero violations, a profile superior to the N-benzyl analog (MW 241, LogP 3.1, HBD 1, HBA 2, zero violations but higher MW), positioning it as the most CNS-optimized building block within the N-substituted piperonylamine series .

CNS drug design Physicochemical property Blood-brain barrier

Biodegradation and Environmental Persistence: Regulatory Procurement Consideration

Predicted biodegradation data for CAS 5427-37-2 indicate that the compound is not readily biodegradable, with a BIOWIN3 (ultimate survey model) score of 2.59 (weeks-to-months half-life) and a BIOWIN5 (MITI linear model) probability of 0.54, falling below the ready biodegradability threshold . This environmental persistence profile differs from the N-methyl analog (CAS 15205-27-3), which due to its smaller size and lower LogP (~1.5) is predicted to biodegrade more rapidly, and from piperonylamine (CAS 2620-50-0), which as a primary amine is more susceptible to microbial oxidation [1]. For procurement by industrial or academic laboratories subject to environmental release regulations (e.g., REACH in the EU, TSCA in the US), these data inform waste-handling protocols and regulatory reporting requirements. The cyclohexyl derivative's moderate persistence means it may require specific containment and disposal procedures not necessary for more readily biodegradable analogs .

Environmental fate Biodegradation Regulatory compliance

Optimal Research and Industrial Use Cases for Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (CAS 5427-37-2)


Synthesis of Triazine-Based Cysteine Protease Inhibitors Targeting Rhodesain and Cathepsin L

CAS 5427-37-2 is the literature-precedented building block for installing the N-cyclohexyl-N-piperonylamino moiety onto 1,3,5-triazine scaffolds, as demonstrated in the synthesis of rhodesain and human cathepsin L inhibitors [1]. The cyclohexyl group occupies the S2 pocket of these cysteine proteases, contributing to low-micromolar Ki values that are modulated by the electrophilicity of the nitrile warhead, as validated by DFT calculations and enzyme inhibition assays . Researchers developing antiparasitic agents (e.g., for Human African Trypanosomiasis) or exploring cysteine protease inhibition should procure this specific CAS number to ensure SAR continuity with the published triazine nitrile series.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With a single hydrogen-bond donor, TPSA of 30–35 Ų, and zero Rule-of-5 violations, CAS 5427-37-2 is the most CNS-optimized N-substituted piperonylamine building block available [1]. Its calculated LogD (pH 7.4) of 0.50 and balanced lipophilicity (LogP 3.44) suggest adequate passive permeability with reduced risk of P-glycoprotein efflux compared to the N-benzyl analog . This compound is ideally suited for medicinal chemistry campaigns targeting neurological or psychiatric indications where the methylenedioxyphenyl pharmacophore is desired and brain exposure is critical.

Structure–Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects

As the N-cyclohexyl member of the piperonylamine series, CAS 5427-37-2 serves as the steric and lipophilic extreme for comparative SAR studies against N-methyl, N-cyclopentyl, and N-benzyl analogs [1]. The cyclohexyl group's chair conformation, sp3 carbon fraction of 0.571, and intermediate LogD distinguish it from all other commercially available analogs, enabling systematic exploration of steric, electronic, and conformational effects on target binding . Procurement of the entire N-substituted series, including this compound, allows for rigorous SAR analysis that cannot be approximated by computational methods alone.

Thermally Robust Synthetic Intermediate for Multi-Step Process Chemistry

The high predicted boiling point (351.8 °C) and negligible vapor pressure (3.12 × 10⁻⁵ mmHg at 25 °C) of CAS 5427-37-2 make it a suitable intermediate for synthetic routes that involve elevated temperatures or prolonged reaction times, where more volatile N-methyl or unsubstituted piperonylamine analogs would be lost through evaporation [1]. This property is particularly valuable in process chemistry scale-ups, continuous-flow synthesis, or reactions requiring high-boiling solvents, where thermal stability of all intermediates must be assured for reproducible yield and purity .

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